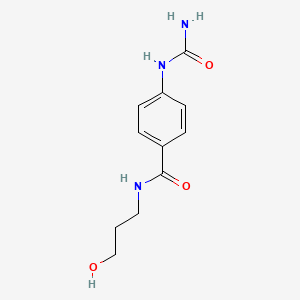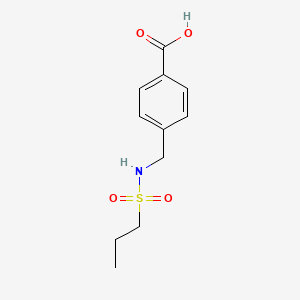
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allylisoindoline-5-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an allyl group at the 2-position and a carboxylic acid group at the 5-position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylisoindoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to hydrolysis to obtain the carboxylic acid derivative.
Another synthetic route involves the use of palladium-catalyzed coupling reactions. For example, the reaction of isoindoline with allyl chloride in the presence of a palladium catalyst and a base can yield 2-Allylisoindoline-5-carboxylic acid. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of 2-Allylisoindoline-5-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Allylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted isoindoline derivatives.
科学研究应用
2-Allylisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Allylisoindoline-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The allyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
相似化合物的比较
2-Allylisoindoline-5-carboxylic acid can be compared with other isoindoline derivatives, such as:
Isoindoline-1,3-dione: Known for its use in the synthesis of phthalimide derivatives.
2-Methylisoindoline-5-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.
2-Phenylisoindoline-5-carboxylic acid: Contains a phenyl group, offering different chemical properties and biological activities.
The presence of the allyl group in 2-Allylisoindoline-5-carboxylic acid makes it unique, as it can undergo specific reactions that other isoindoline derivatives cannot. This uniqueness enhances its potential for diverse applications in research and industry.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-prop-2-enyl-1,3-dihydroisoindole-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-5-13-7-10-4-3-9(12(14)15)6-11(10)8-13/h2-4,6H,1,5,7-8H2,(H,14,15) |
InChI 键 |
WHGFCGQHYATRGY-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1CC2=C(C1)C=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)




![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)


![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)

